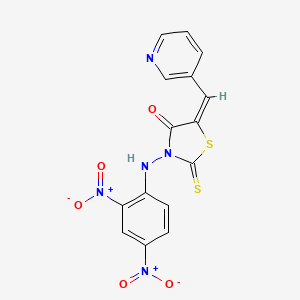

(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-(2,4-dinitroanilino)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O5S2/c21-14-13(6-9-2-1-5-16-8-9)27-15(26)18(14)17-11-4-3-10(19(22)23)7-12(11)20(24)25/h1-8,17H/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYRHQCDOASOJQ-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a pyridine ring and a dinitrophenyl substituent. Its structure can be summarized as follows:

- Chemical Formula : C₁₂H₈N₄O₄S

- Molecular Weight : 296.28 g/mol

- IUPAC Name : this compound

Antifungal Activity

Recent studies have indicated that thiazolidinone derivatives exhibit notable antifungal properties. For instance, a related compound demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazolidinone Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 2d | C. albicans | 1.23 | |

| Compound 2e | C. parapsilosis | 1.23 | |

| (E)-3-DNP | C. albicans | TBD | TBD |

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly through the inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a role in repairing DNA damage caused by topoisomerase II inhibitors . The SAR studies indicate that specific modifications enhance the potency of these compounds against cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Isoquinoline-Dione | Various | TBD | |

| Thiazolidinone Derivative | MCF-7 | TBD | TBD |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi, disrupting cell membrane integrity .

- DNA Repair Inhibition : By inhibiting TDP2, the compound may sensitize cancer cells to chemotherapeutic agents, leading to increased apoptosis .

Case Studies and Research Findings

A comprehensive study on thiazolidinone derivatives highlighted their broad spectrum of biological activities. In vitro tests demonstrated that certain derivatives exhibited significant antifungal effects against multiple strains of Candida, while others showed promising results in cancer cell lines.

Case Study: Synthesis and Testing

In a recent synthesis study, researchers designed several thiazolidinone derivatives and evaluated their biological activities:

- Synthesis Method : Compounds were synthesized via cyclization reactions involving thioamide precursors.

- Biological Testing : In vitro assays were conducted to assess antifungal and anticancer activities, with results indicating that modifications at the para position of phenyl groups significantly enhanced activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity, with variations in substituents and stereochemistry leading to distinct biological and chemical profiles. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations :

Substituent Effects: The dinitrophenylamino group in the target compound confers strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 3-hydroxyphenyl group in the Z-isomer analog . The latter could improve hydrogen-bonding interactions but reduce metabolic stability. The pyridin-3-ylmethylene substituent in the target compound positions the pyridine nitrogen for axial interactions, whereas the pyridin-2-ylmethylene group in may alter binding orientation in enzymatic pockets.

Stereochemical Impact: The E-configuration in the target compound likely results in a planar arrangement of the pyridinylmethylene group, optimizing π-π stacking with aromatic residues in biological targets.

The methyl group at the 3-position in may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s dinitrophenyl group could limit solubility and bioavailability.

Computational Similarity Assessment: Methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that even minor structural changes, such as substituent position or stereochemistry, drastically alter bioactivity . For instance, the target compound and share a thiazolidinone core but diverge in similarity scores due to their substituents, underscoring the importance of holistic structural evaluation in virtual screening.

Research Findings and Implications

- Synthetic Challenges: The E-configuration in the target compound requires precise control during synthesis to avoid isomerization, a common issue in thiazolidinone chemistry.

- Druglikeness : The dinitrophenyl group may raise toxicity concerns due to nitroaromatic metabolism, whereas the hydroxyphenyl analog offers a safer profile but lower potency.

- Target Selectivity : The pyridin-3-ylmethylene group in the target compound could favor interactions with NADPH oxidase or cytochrome P450 enzymes, whereas analogs like may target kinases or GPCRs.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?

Answer:

- Key variables : Optimize reaction conditions (temperature: 60–80°C; solvent polarity, e.g., DMF or ethanol; catalysts like piperidine or Knoevenagel catalysts) to enhance yield and regioselectivity .

- Purification : Use recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from by-products like unreacted thiazolidinone intermediates .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or HPLC (C18 column, UV detection at 254 nm) .

Q. How can the molecular structure of this compound be rigorously characterized?

Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry (E/Z configuration) and confirm the thioxothiazolidinone core .

- Spectroscopy :

- NMR : H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 2.8–3.2 ppm for thiazolidinone CH) and C NMR (δ 170–175 ppm for carbonyl groups) .

- IR : Peaks at ~1650 cm (C=O) and ~1250 cm (C=S) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

Answer:

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like bacterial biofilms (e.g., Staphylococcus aureus) or enzymes (e.g., kinases) .

- Bioassays :

- Derivatization : Synthesize analogs (e.g., substituent variations on the pyridine or dinitrophenyl groups) to correlate electronic effects with activity .

Q. How can reaction mechanisms involving the thioxothiazolidinone core be investigated?

Answer:

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic attack at the C=S bond (e.g., by amines or thiols) .

- Isotopic labeling : Introduce O or S to track oxygen/sulfur exchange in hydrolysis reactions .

- DFT calculations : Calculate transition-state energies (Gaussian 16) to validate proposed mechanisms (e.g., Michael addition at the methylene group) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Protocol standardization : Ensure consistent biofilm assay conditions (e.g., incubation time: 24h; media: LB broth) to minimize variability .

- Strain specificity : Test activity against multiple bacterial strains (e.g., Pseudomonas aeruginosa vs. Escherichia coli) to identify spectrum limitations .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Q. What analytical methods are suitable for validating the purity of intermediates during multi-step synthesis?

Answer:

- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<0.5% area) .

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- Melting point consistency : Compare observed mp (e.g., 210–212°C) with literature to detect polymorphic variations .

Methodological Best Practices

- Data reproducibility : Archive raw spectral data (NMR FIDs, HPLC chromatograms) in open-access repositories.

- Negative controls : Include DMSO-treated samples in bioassays to rule out solvent artifacts .

- Collaborative validation : Cross-check crystallographic data (CIF files) with independent labs using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.